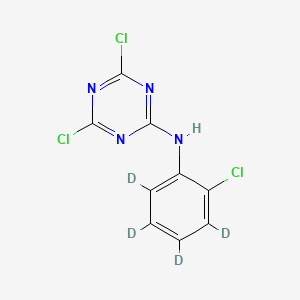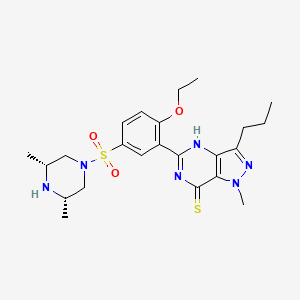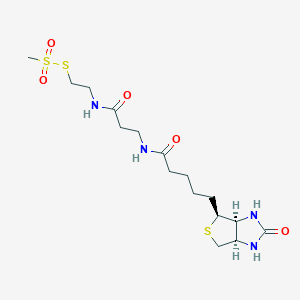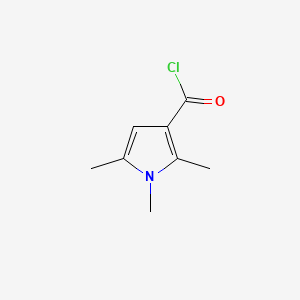
Famotidine-13C,d4 Acid Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famotidine-13C,d4 Acid Impurity is the labelled analogue of Famotidine Propionic Acid, which is an impurity of Famotidine . Famotidine is a Histamine H2 receptor antagonist medication that decreases stomach acid production .
Molecular Structure Analysis
The molecular formula of Famotidine-13C,d4 Acid Impurity is C7[13C]H8D4N4O2S2 and its molecular weight is 265.35 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Efficacy
Famotidine, including its impurities like Famotidine-13C,d4, has been extensively studied for its pharmacokinetic properties and efficacy in various animal models. Research shows that famotidine's effectiveness may diminish over time with continued use, as observed in studies involving dogs where repeated administration resulted in a significant decrease in its ability to maintain intragastric pH levels (Tolbert et al., 2016). Similarly, in rats, famotidine demonstrated potent and long-lasting antisecretory effects, suggesting its potential for sustained clinical applications (Shibata et al., 1993).
Protective Mechanisms Against Tissue Damage
Studies have also explored famotidine's protective effects against tissue damage, such as its ability to mitigate postischemic reperfusion injury in rat ovaries. This effect was linked to alterations in oxidation-antioxidation parameters and cellular DNA damage, demonstrating famotidine's potential for broader therapeutic applications beyond its primary use as an H2 receptor antagonist (Kurt et al., 2011).
Gastric and Duodenal Ulcer Prevention
Famotidine has been shown to possess protective effects against gastric and duodenal ulcers. Its efficacy in reducing ulcer incidence in animals, as demonstrated by its ability to decrease the ulcer index in dimaprit-treated rats and cysteamine-treated animals, highlights its potential for the prevention and treatment of peptic ulcers (Scarpignato et al., 1987).
Role in Radioprotection
Interestingly, famotidine, along with other compounds like vitamin C and cimetidine, has been studied for its radioprotective effects. In experiments involving mice exposed to low-dose radiation, famotidine administration showed significant protective effects against DNA damage induced by radiation, offering insights into its potential use in mitigating the adverse effects of radiation exposure (Naeeji et al., 2017).
Eigenschaften
CAS-Nummer |
1324230-60-5 |
|---|---|
Produktname |
Famotidine-13C,d4 Acid Impurity |
Molekularformel |
C8H12N4O2S2 |
Molekulargewicht |
265.347 |
IUPAC-Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |
InChI-Schlüssel |
JEGZXDCDUSGFSB-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |
Synonyme |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4; 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



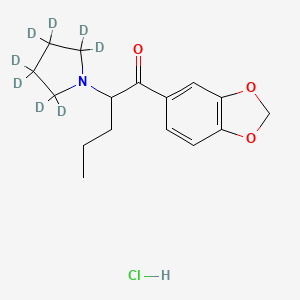
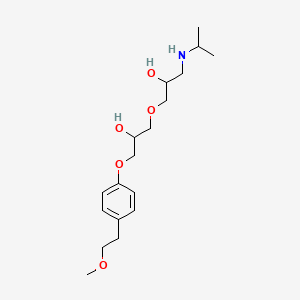
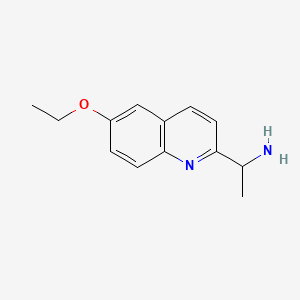
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
